molecular formula C23H12OS B037145 14h-Anthra[2,1,9-mna]thioxanthen-14-one CAS No. 16294-75-0

14h-Anthra[2,1,9-mna]thioxanthen-14-one

Cat. No. B037145
CAS RN: 16294-75-0
M. Wt: 336.4 g/mol
InChI Key: NVNWZZLOQBHTCW-UHFFFAOYSA-N
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Description

14h-Anthra[2,1,9-mna]thioxanthen-14-one is a compound of significant interest due to its heterocyclic structure, which is prevalent in various biologically active and medicinally significant compounds. Its chemical relevance is underscored by its involvement in numerous chemical reactions, showcasing a broad spectrum of physical and chemical properties.

Synthesis Analysis

The synthesis of related thioxanthen-9-ones and their derivatives, such as 1-fluoro-4-methyl-9H-thioxanthen-9-one, involves specific labeled derivatives, highlighting the compound's synthetic versatility and the chemical pathways utilized to introduce functional groups to its structure (Javaheri et al., 2016).

Molecular Structure Analysis

Research on compounds with similar frameworks, such as anthra[2,3-c:6,7-c']dithiophene derivatives, reveals insights into the electronic properties and structural characteristics of these molecules. Such studies, which include electrochemical reduction and spectroelectrochemistry, provide a foundational understanding of the molecular structure and electronic configuration (Djukic & Perepichka, 2011).

Chemical Reactions and Properties

The reactivity and catalytic applications of thioxanthen-14-one derivatives have been explored, demonstrating their utility in various chemical reactions. For instance, Fe3O4@SiO2–imid–PMAn magnetic porous nanospheres have been used as recyclable catalysts for the synthesis of 14-aryl- or alkyl-14H-dibenzo[a,j]xanthenes, showcasing the compound's involvement in condensation reactions and its potential in facilitating environmentally-friendly chemical processes (Esmaeilpour et al., 2014).

Physical Properties Analysis

The physical properties of related compounds, such as 14-substituted-14H-dibenzo[a,j]xanthenes, have been studied under various conditions. These investigations often focus on the crystalline structure, melting points, and solubility, providing a comprehensive understanding of how structural variations influence physical characteristics (Wu et al., 2010).

Chemical Properties Analysis

The chemical properties of 14h-Anthra[2,1,9-mna]thioxanthen-14-one and similar molecules have been extensively analyzed, with research delving into their reactivity, potential as photoinitiators, and their role in polymerization processes. For instance, a novel thioxanthone−anthracene photoinitiator was synthesized for radical polymerization, indicating the compound's versatile chemical behavior and its application in material science (Balta et al., 2007).

Scientific Research Applications

Organic Electronics and Pigment Functionalization

One significant application is in the field of organic electronics, where these compounds are explored for their semiconducting properties. Melville et al. (2020) explored the functionalization of the dye 14H-anthra[2,1,9-m,n,a]thioxanthen-14-one (Hostasol Red GG) to create new organic semiconductors for thin-film transistors. This research underscores the potential of using inexpensive pigment materials in developing organic electronic devices, highlighting a path towards more affordable and accessible technology (Melville et al., 2020).

Photopolymerization

In polymer science, these compounds are utilized as photoinitiators. A study by Balta et al. (2007) introduced a thioxanthone-anthracene photoinitiator for free radical polymerization, effective even in the presence of oxygen. This innovation provides a new avenue for polymerization processes, potentially improving manufacturing efficiency and material properties in polymer-based products (Balta et al., 2007).

Synthesis and Catalysis

The versatility of 14H-anthra[2,1,9-mna]thioxanthen-14-one derivatives extends to catalysis and synthesis. Esmaeilpour et al. (2014) developed a method for synthesizing 14-aryl- or alkyl-14H-dibenzo[a,j]xanthenes using magnetic nanoparticles as catalysts. This process exemplifies the compound's role in facilitating environmentally friendly and efficient chemical reactions, contributing to greener chemistry practices (Esmaeilpour et al., 2014).

Photophysical Studies

Research on the photophysical properties of these compounds provides insight into their potential applications in new technologies. For instance, the study by Malval et al. (2011) on the enhancement of two-photon initiating efficiency through a chevron-shaped architecture of an anthracene-thioxanthone system illustrates the potential for advanced applications in photopolymerization and imaging technologies (Malval et al., 2011).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

8-thiahexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(23),2,4,6,9,11,13,15,17,20(24),21-undecaen-19-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12OS/c24-23-17-7-2-1-5-13(17)15-11-12-20-22-16(9-10-18(23)21(15)22)14-6-3-4-8-19(14)25-20/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNWZZLOQBHTCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=C4C5=C(C=CC(=C35)C2=O)C6=CC=CC=C6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066032
Record name 14H-Anthra[2,1,9-mna]thioxanthen-14-one
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Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 14H-Anthra[2,1,9-mna]thioxanthen-14-one
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

14h-Anthra[2,1,9-mna]thioxanthen-14-one

CAS RN

16294-75-0
Record name Solvent Orange 63
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Record name 14H-Anthra(2,1,9-mna)thioxanthen-14-one
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Record name 14H-Anthra[2,1,9-mna]thioxanthen-14-one
Source EPA Chemicals under the TSCA
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Record name 14H-Anthra[2,1,9-mna]thioxanthen-14-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14H-anthra[2,1,9-mna]thioxanthen-14-one
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